4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
BenchChem offers high-quality 4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H31N3O5 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H31N3O5/c1-4-33-21-15-17(9-10-20(21)34-14-11-16(2)3)25-22-23(18-7-5-6-8-19(18)31)27-28-24(22)26(32)29(25)12-13-30/h5-10,15-16,25,30-31H,4,11-14H2,1-3H3,(H,27,28) |
InChI Key |
CAHCZCVYRZEFBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O)OCCC(C)C |
Origin of Product |
United States |
Biological Activity
The compound 4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H35N O6
- Molecular Weight : 457.6 g/mol
- CAS Number : 880393-21-5
Pharmacological Profile
The biological activity of this compound has been evaluated in various studies focusing on its potential as an anti-inflammatory and immunomodulatory agent. Key findings include:
-
Anti-inflammatory Activity :
- In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a significant role in modulating immune responses and reducing inflammation.
-
Antioxidant Properties :
- The compound exhibits strong antioxidant activity, as evidenced by its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This property is crucial for preventing cellular damage associated with various diseases.
-
Cytotoxic Effects :
- Preliminary cytotoxicity assays indicate that the compound can induce apoptosis in cancer cell lines, suggesting potential applications in oncology. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study 1 : A study published in International Journal of Biology and Chemistry assessed the immunomodulatory effects of similar compounds and highlighted the potential for developing new immunostimulating drugs based on their structural similarities to our compound .
- Study 2 : Another investigation focused on the antioxidant properties of heterocyclic compounds, revealing that modifications in chemical structure could enhance their efficacy against oxidative stress .
Data Table: Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |
| Antioxidant | Scavenging of free radicals | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
The proposed mechanisms through which the compound exerts its biological effects include:
- Inhibition of NF-kB Pathway : The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is crucial for the expression of various inflammatory cytokines.
- Modulation of Oxidative Stress : By enhancing endogenous antioxidant defenses, the compound reduces oxidative damage to cells, contributing to its protective effects.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibit significant anticancer properties. For instance, derivatives of 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones have been shown to inhibit cancer cell proliferation through mechanisms involving the modulation of signaling pathways related to apoptosis and cell cycle regulation .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It has been suggested that similar compounds may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
The anti-inflammatory properties of this class of compounds are notable. They may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting potential applications in treating chronic inflammatory conditions .
Synthesis and Derivative Development
The synthesis of 4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be achieved through various methods involving multicomponent reactions. These synthetic strategies allow for the introduction of different substituents to optimize biological activity and enhance pharmacological profiles .
Case Study 1: Anticancer Screening
In a study examining the anticancer activity of several pyrrolo[3,4-c]pyrazolone derivatives, a specific derivative demonstrated IC50 values in the low micromolar range against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Neuroprotection in Cell Models
Another investigation focused on the neuroprotective effects of similar compounds on SH-SY5Y neuronal cells exposed to neurotoxic agents. The results indicated a significant reduction in cell death and oxidative stress markers when treated with these compounds, suggesting their potential as therapeutic agents for neurodegenerative disorders .
Case Study 3: Anti-inflammatory Activity Assessment
A series of experiments assessed the anti-inflammatory effects of this compound class using lipopolysaccharide-stimulated macrophage models. The results showed a marked decrease in inflammatory cytokine production when treated with derivatives of pyrrolo[3,4-c]pyrazolone compounds .
Q & A
Basic: How can the synthetic route for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures may improve cyclization efficiency .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling or iodine-mediated cyclization can reduce side reactions .
- Temperature Control : Reflux conditions (80–100°C) for hydrazine-mediated cyclization steps ensure complete ring closure .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/EtOH mixtures) to isolate high-purity product .
- Scale-Up : Continuous flow reactors minimize batch variability and improve heat transfer in industrial settings .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
A multi-technique approach is critical:
- NMR :
- IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy or hydroxyphenyl groups) .
Basic: What preliminary assays are recommended to assess its biological activity?
Methodological Answer:
- In Vitro Enzymatic Assays : Screen against kinases or phosphodiesterases (IC₅₀ determination) using fluorescence-based substrates .
- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with cisplatin as a positive control .
- Solubility Studies : Use HPLC to measure partition coefficients (logP) in octanol/water systems to predict bioavailability .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified ethoxy, hydroxyphenyl, or hydroxyethyl groups (e.g., methoxy, fluorophenyl, or methyl substitutions) .
- Bioactivity Correlation : Use the following table to map substituent effects:
| Position | Substituent | Observed Bioactivity |
|---|---|---|
| 3-Ethoxy | Methoxy | Reduced kinase inhibition |
| 4-(3-MeButoxy) | Hexyloxy | Improved logP but lower solubility |
| 5-Hydroxyethyl | Methyl | Loss of cytotoxicity (IC₅₀ > 100 μM) |
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes to target proteins .
Advanced: How can environmental degradation pathways of this compound be evaluated?
Methodological Answer:
Design abiotic and biotic degradation studies:
- Abiotic Conditions : Expose to UV light (254 nm), varying pH (2–12), and temperatures (25–60°C) in aqueous buffers. Monitor degradation via LC-MS .
- Biotic Conditions : Use soil or water microcosms with microbial consortia. Quantify metabolites (e.g., hydroxylated or dealkylated derivatives) over 30 days .
- Analytical Workflow :
- Sample Preparation : Solid-phase extraction (C18 columns).
- Detection : UPLC-QTOF-MS with ESI+ mode.
- Data Analysis : Non-targeted screening (e.g., MetaboLynx) to identify transformation products .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Orthogonal Assays : Validate kinase inhibition using both radiometric (³²P-ATP) and fluorescence-based assays to rule out assay-specific artifacts .
- Proteomic Profiling : Use SILAC-labeled cells to identify off-target interactions (e.g., unintended PDE or protease binding) .
- Dose-Response Repetition : Test activity in triplicate across multiple cell lines (e.g., primary vs. immortalized) to confirm reproducibility .
Advanced: What computational strategies can predict its interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability to ATP-binding pockets (e.g., CDK2) using GROMACS (50 ns trajectories) .
- QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) and H-bond donors to predict IC₅₀ values .
- Free Energy Calculations : Use MM-PBSA to estimate binding free energies for analog prioritization .
Advanced: How to design a multi-step synthesis pathway for novel analogs with enhanced stability?
Methodological Answer:
- Stepwise Functionalization :
- Core Synthesis : Prepare dihydropyrrolo-pyrazole via hydrazine cyclization .
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl groups during alkylation steps .
- Late-Stage Diversification : Introduce substituents via Suzuki coupling (aryl boronic acids) or reductive amination .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
